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For Researchers, Scientists, and Drug Development Professionals

Introduction
Multiplex Fluorescence In Situ Hybridization (M-FISH) is a powerful cytogenetic technique that

enables the simultaneous visualization of all chromosomes in a single experiment, each

painted in a different color. This method is invaluable for the detection of complex chromosomal

rearrangements, such as translocations, insertions, and deletions, which are often associated

with various cancers and genetic disorders. The use of spectrally distinct fluorophores is central

to this technique. Tetramethylrhodamine (TMR), a bright and photostable rhodamine dye, can

be incorporated into DNA probes as Tetramethylrhodamine-dUTP, offering high sensitivity for

M-FISH applications.

These application notes provide a comprehensive overview and detailed protocols for

performing multiplex FISH using Tetramethylrhodamine-dUTP.

Quantitative Data Presentation
The selection of fluorophores is critical for the success of multiplex FISH assays.

Tetramethylrhodamine-dUTP has been demonstrated to be a highly effective label, offering

superior sensitivity and hybridization efficiency compared to other fluorophores.
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Fluorophore
Hybridization
Efficiency

Relative Brightness Application

Tetramethylrhodamine

-dUTP
90%[1] High[1]

Multiplex FISH, single-

locus detection

Fluorescein-dUTP 50%[1] Moderate[1] Standard FISH

Coumarin-dUTP

Low (only for highly

repetitive sequences)

[1]

Low[1]
Specialized

applications

Experimental Protocols
This section provides a detailed protocol for performing multiplex FISH with a focus on using

Tetramethylrhodamine-dUTP for probe labeling. This protocol is a synthesis of established M-

FISH procedures.

Protocol 1: Probe Labeling with Tetramethylrhodamine-
dUTP by Nick Translation
This protocol describes the incorporation of Tetramethylrhodamine-dUTP into DNA probes

using nick translation.

Materials:

Purified DNA (e.g., BAC, fosmid, or whole chromosome painting probes)

Tetramethylrhodamine-dUTP

Nick Translation Kit (containing DNA Polymerase I, DNase I, dNTP mix without dTTP)

Deionized, nuclease-free water

Ethanol (100% and 70%)

3 M Sodium Acetate
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Human Cot-1 DNA

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

Reaction Setup: On ice, combine the following in a microcentrifuge tube:

1 µg of purified DNA

5 µL of 10x dNTP mix (dATP, dCTP, dGTP)

1 µL of 1 mM Tetramethylrhodamine-dUTP

5 µL of 10x Nick Translation Buffer

1 µL of DNase I/DNA Polymerase I enzyme mix

Add nuclease-free water to a final volume of 50 µL.

Incubation: Incubate the reaction at 15°C for 2-4 hours. The optimal incubation time may

need to be determined empirically based on the desired probe size (typically 200-500 bp).

Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

Probe Purification:

Add 5 µL of 3 M Sodium Acetate and 125 µL of cold 100% ethanol.

Incubate at -20°C for at least 30 minutes to precipitate the labeled probe.

Centrifuge at 12,000 x g for 20 minutes at 4°C.

Carefully remove the supernatant.

Wash the pellet with 500 µL of cold 70% ethanol.

Centrifuge at 12,000 x g for 5 minutes at 4°C.
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Air dry the pellet.

Resuspension: Resuspend the labeled probe in TE buffer.

Probe Quantification: Measure the concentration of the labeled probe using a

spectrophotometer.

Protocol 2: Multiplex FISH on Metaphase Chromosomes
This protocol outlines the procedure for hybridizing a pool of differentially labeled chromosomal

probes to metaphase spreads.

Materials:

Slides with prepared metaphase chromosome spreads

Labeled probe cocktail (containing Tetramethylrhodamine-dUTP labeled probes and other

spectrally distinct labeled probes)

Human Cot-1 DNA

Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

Denaturation solution (70% formamide, 2x SSC)

Wash solutions (e.g., 0.4x SSC at 72°C, 2x SSC with 0.05% Tween-20 at room temperature)

DAPI (4',6-diamidino-2-phenylindole) counterstain

Antifade mounting medium

Procedure:

Slide Preparation:

Age the metaphase slides overnight at room temperature.

Treat slides with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C.
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Wash slides in 2x SSC.

Dehydrate the slides through an ethanol series (70%, 85%, 100%) and air dry.

Denaturation:

Immerse the slides in denaturation solution at 70°C for 2 minutes.

Immediately transfer the slides to an ice-cold ethanol series (70%, 85%, 100%) for 2

minutes each to dehydrate.

Air dry the slides.

Probe Preparation and Denaturation:

Prepare the probe cocktail by mixing the Tetramethylrhodamine-dUTP labeled probe

with other differentially labeled probes and an excess of Human Cot-1 DNA to block

repetitive sequences.

Add hybridization buffer to the probe mix.

Denature the probe mixture at 75°C for 5-10 minutes.

Pre-anneal the probe mixture at 37°C for 30-60 minutes to allow blocking of repetitive

sequences.

Hybridization:

Apply the denatured probe mixture to the denatured slide.

Cover with a coverslip and seal with rubber cement.

Incubate in a humidified chamber at 37°C for 16-72 hours.

Post-Hybridization Washes:

Carefully remove the rubber cement and coverslip.

Wash the slides in 0.4x SSC at 72°C for 2 minutes.
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Wash in 2x SSC with 0.05% Tween-20 at room temperature for 1 minute.

Counterstaining and Mounting:

Dehydrate the slides through an ethanol series and air dry.

Apply DAPI counterstain.

Mount with antifade medium.

Image Acquisition and Analysis:

Visualize the results using a fluorescence microscope equipped with appropriate filter sets

for each fluorophore, including a specific filter for Tetramethylrhodamine.

Capture images for each fluorophore and a DAPI image.

Use specialized M-FISH software to pseudo-color and analyze the images to identify

chromosomal rearrangements.
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Caption: A generalized workflow for a multiplex FISH experiment.
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Caption: Application of M-FISH in cancer cytogenetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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